Spiro[5.5]undecane-3,9-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
spiro[5.5]undecane-3,9-dione |
InChI |
InChI=1S/C11H16O2/c12-9-1-5-11(6-2-9)7-3-10(13)4-8-11/h1-8H2 |
InChI Key |
HGGWRQYOSSKROI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CCC(=O)CC2 |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 5.5 Undecane 3,9 Dione and Analogous Spiro 5.5 Undecane Systems
Strategies Involving Michael Addition and Condensation Reactions
Michael addition and subsequent condensation reactions are powerful tools for the formation of the carbocyclic rings found in spiro[5.5]undecane derivatives. These methods often provide a direct and efficient route to complex molecular architectures from relatively simple starting materials.
Lewis Acid Catalyzed Michael Additions in Spiro[5.5]undecane-1,5,9-trione Synthesis
A convenient one-pot synthesis of substituted spiro[5.5]undecane-1,5,9-triones has been achieved through a Lewis acid-catalyzed Michael reaction. banglajol.info This method involves the reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetones. banglajol.inforesearchgate.net The use of a Lewis acid catalyst is crucial for promoting the initial Michael addition, where the enol form of dimedone attacks the diarylideneacetone. banglajol.info This is followed by an intramolecular cyclization to form the spiro[5.5]undecane framework. banglajol.info This approach allows for the synthesis of various 7,11-diaryl-spiro[5.5]undecane-1,5,9-triones. banglajol.info The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity. smolecule.com While conventional methods often rely on base or Lewis acid catalysts in homogeneous conditions, which can present environmental challenges, this one-pot procedure offers a more efficient route. researchgate.net
Table 1: Lewis Acid Catalyzed Synthesis of Spiro[5.5]undecane-1,5,9-triones
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| Dimedone | trans,trans-Diarylideneacetones | Lewis Acid | 7,11-Diaryl-spiro[5.5]undecane-1,5,9-triones |
Ultrasound-Assisted Double Michael Condensations for Spiro[5.5]undecane-1,9-dione Scaffolds
An improved and efficient synthesis of 7,11-diarylspiro[5.5]undecane-1,9-diones has been developed utilizing a double Michael condensation under ultrasound irradiation. benthamscience.com This reaction is performed in a two-phase system of dichloromethane (B109758) and water, with a phase-transfer catalyst. benthamscience.com The key reactants are 1,5-bisaryl-1,4-pentadien-3-one and cyclohexanone (B45756). benthamscience.com The application of ultrasound significantly accelerates the reaction, leading to higher yields (51-96%) and shorter reaction times (3-12 hours) compared to previously reported methods. benthamscience.com This technique presents a greener and more efficient alternative for the synthesis of these spiro compounds.
Table 2: Ultrasound-Assisted Synthesis of Spiro[5.5]undecane-1,9-diones
| Reactant 1 | Reactant 2 | Conditions | Yield |
|---|---|---|---|
| 1,5-Bisaryl-1,4-pentadien-3-one | Cyclohexanone | Ultrasound, CH2Cl2-H2O, Phase-transfer catalyst | 51-96% |
Biocatalytic Approaches via D-Aminoacylase-Catalyzed Double Michael Additions for Spiro[5.5]undecane Derivatives
A novel and stereoselective approach for the synthesis of spiro[5.5]undecane derivatives has been developed using a biocatalytic [5+1] double Michael addition. researchgate.netrsc.org This enzymatic protocol employs D-aminoacylase (DA) as the catalyst in an organic solvent. researchgate.netresearchgate.net A key advantage of this method is the high stereoselectivity, yielding almost exclusively the cis isomers of the (hetero)spiro[5.5]undecane products. researchgate.netresearchgate.net This represents the first instance of a hydrolase-catalyzed double Michael addition in an organic solvent, offering a green and stereocontrolled route to these complex structures with yields ranging from 38% to 84%. researchgate.net Other hydrolases, such as proteases and lipases, have also been shown to catalyze Michael additions. acs.org
Domino Autocatalytic Reactions Utilizing Meldrum's Acid for Spiro[5.5]undecane-1,5,9-triones
A novel domino autocatalytic reaction has been described for the synthesis of polyfunctionalized spiro[5.5]undecane-1,5,9-trione derivatives. rsc.orgresearcher.life This reaction involves imines and Meldrum's acid under acidic conditions and is characterized by its remarkable diastereoselectivity. smolecule.comrsc.org The process can form up to six new bonds in a single operation. rsc.org A key feature of this reaction is the in-situ generation of an autocatalyst, acetohydrazide, from the cleavage of the C=N bond of the imines and the decomposition of Meldrum's acid. rsc.org This method provides a highly efficient pathway to complex spirocyclic systems.
Multi-Component and One-Pot Synthesis Protocols
Multi-component and one-pot reactions are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation.
Synthesis of Azaspiro[5.5]undecane-2,4-dione Derivatives from Cyclic Ketones and Amines
The synthesis of 3-Azaspiro[5.5]undecane-2,4-dione and its derivatives often begins with cyclic ketones, such as cyclohexanone. A common method involves the reaction of cyclohexanone with cyanoacetamide derivatives, which then undergoes hydrolysis and cyclization to form the desired spiro compound.
One patented two-step method highlights this approach:
Step 1: Formation of 1,1-Cyclohexyl Dicyano Acid Amide: Cyclohexanone is reacted with methyl cyanoacetate (B8463686) or ethyl cyanoacetate in an alcohol solvent saturated with ammonia. This reaction is typically carried out at temperatures between -10°C and 25°C for approximately 48 hours, resulting in a high yield of the dicyano acid amide intermediate.
Step 2: Hydrolysis and Cyclization: The intermediate is then subjected to acidic hydrolysis using sulfuric acid at elevated temperatures (100–160°C). This step forms 1,1-cyclohexanediacetic acid, which subsequently undergoes thermal cyclization at 160–185°C to yield 3-azaspiro[5.5]undecane-2,4-dione.
Another strategy involves the reaction of cyclohexanone with malononitrile (B47326) and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a base like potassium hydroxide (B78521) or sodium ethoxide in ethanol (B145695). This sequential reaction leads to the formation of 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile. sciforum.net
Furthermore, base-catalyzed Mannich reactions using secondary amines can be employed to synthesize these azaspiro compounds. For instance, reacting a 3-oxaspiro[5.5]undecane-2,4-dione with a secondary amine like piperazine (B1678402) under basic conditions, followed by reduction to remove oxygen functionalities, can yield the target azaspiro derivative. The synthesis of various azaspiro[5.5]undecane derivatives is crucial as they serve as precursors for pharmaceuticals, such as the anticonvulsant drug Gabapentin.
Preparation of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives from Malonic Acid and Cyclohexanone
The synthesis of 1,5-dioxaspiro[5.5]undecane-2,4-dione and its derivatives is commonly achieved through the reaction of malonic acid and cyclohexanone. nih.govnih.goviucr.org A general and effective procedure involves a multi-step, one-pot synthesis.
The process typically begins by stirring a mixture of malonic acid and acetic anhydride (B1165640) in the presence of a catalytic amount of concentrated sulfuric acid. nih.govnih.goviucr.org After the initial reactants have dissolved, cyclohexanone is added dropwise to the solution over a period of about an hour. The reaction is then allowed to proceed for several hours. nih.govnih.goviucr.org This initial reaction forms the 1,5-dioxaspiro[5.5]undecane-2,4-dione intermediate. mdpi.com
To generate various derivatives, an aldehyde, such as 5-methylfuran-2-carbaldehyde, (Z)-3-phenylacrylaldehyde, or furan-2-carbaldehyde, dissolved in ethanol, is subsequently added to the reaction mixture. nih.govnih.goviucr.org After filtration and concentration, the final product can be isolated and purified, often through crystallization. nih.govnih.goviucr.org For example, single crystals of 3-[(5-methylfuran-2-yl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione have been obtained by the evaporation of an acetone-petroleum ether solution. nih.gov
The following table summarizes the synthesis of various 1,5-Dioxaspiro[5.5]undecane-2,4-dione derivatives starting from malonic acid and cyclohexanone, followed by the addition of a specific aldehyde.
| Aldehyde | Resulting Derivative | Solvent for Crystallization | Reference |
| 5-Methylfuran-2-carbaldehyde | 3-[(5-Methylfuran-2-yl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione | Acetone-petroleum ether | nih.gov |
| (Z)-3-Phenylacrylaldehyde | (Z)-3-(3-Phenylallylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Petroleum ether-ethyl acetate | nih.gov |
| Furan-2-carbaldehyde | 3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Acetone-ethyl acetate | iucr.org |
Formation of O, N-Containing Spiro[5.5]undecane Compounds
A notable class of spiro[5.5]undecane derivatives incorporates both oxygen and nitrogen atoms within their structure. These O, N-containing spiro compounds can be synthesized from 1,5-dioxaspiro[5.5]undecane-2,4-dione. mdpi.comresearchgate.net
A documented synthetic strategy involves the reaction of 1,5-dioxaspiro[5.5]undecane-2,4-dione with a monosubstituted benzenamine in an ethanol solution containing trimethoxymethane. mdpi.comresearchgate.net For example, using 3-chlorobenzenamine or a nitrophenylamine as the substituted benzenamine leads to the formation of novel O, N-containing spiro compounds. mdpi.comresearchgate.net The reaction mixture is typically stirred for a couple of hours and then refluxed for an extended period to ensure completion. mdpi.com
Two specific examples of such synthesized compounds are 3-((4-chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione and 3-((2-nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. mdpi.com The structures of these compounds have been confirmed using various analytical techniques, including elemental analysis, IR, UV-Vis, and single-crystal X-ray diffraction. mdpi.comresearchgate.net These analyses reveal that the resulting compounds can form complex three-dimensional network structures through various intermolecular interactions, such as hydrogen bonds and π-π stacking. mdpi.com
Spiroannulation Techniques and Ring-Closing Methodologies
The construction of the spiro[5.5]undecane framework relies on various spiroannulation and ring-closing methodologies. These techniques are crucial for creating the characteristic spirocyclic core of these compounds.
Cyclization Reactions Leading to Spiro[5.5]undecane-3,9-dione and its Heteroatom Analogues
A variety of cyclization reactions are employed to synthesize this compound and its heteroatom-containing analogues. One-pot synthesis methods are often favored for their efficiency. For instance, 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones can be prepared by reacting diarylideneacetones with barbituric acid in an aqueous ethanol medium under reflux, without the need for a catalyst. scispace.com A similar approach using 2-thiobarbituric acid yields the corresponding 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones. scispace.com
Another powerful technique is the Prins cascade cyclization, which has been successfully used to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. researchgate.net This method involves the coupling of aldehydes with specific N-substituted butenols. researchgate.net Dearomatizative cyclization also presents a novel route to spiro[5.5]undecane frameworks. This can be achieved through the ZnMe2-promoted alkynylation of salicylaldehyde (B1680747) followed by a formic acid-mediated cyclization, which is effective for constructing an all-carbon quaternary spirocenter. rsc.org
Alkylation Reactions of Beta-Dicarbonyl Compounds for Spiro[5.5]undecane Ring Systems
The alkylation of β-dicarbonyl compounds is a fundamental strategy for constructing spiro[5.5]undecane ring systems. mdpi.comnih.gov The choice of the β-dicarbonyl compound and reaction conditions can lead to either O-alkylated or C-alkylated products. mdpi.comnih.govsemanticscholar.org
For example, the alkylation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with 2-chloro-1-(2-chloroethoxy)ethane in a K2CO3/DMSO system yields both an O-alkylated derivative and a C-cyclization product, 3,3-dimethyl-9-oxaspiro[5.5]undacane-1,5-dione. mdpi.comsemanticscholar.org This demonstrates that both pathways are viable and can be influenced by the specific reactants and conditions. mdpi.comsemanticscholar.org
A notable application of this methodology is the Michael reaction between dimedone and trans,trans-diarylideneacetones, catalyzed by a Lewis acid like anhydrous ZnCl2. banglajol.info This one-pot synthesis, conducted in a mixture of boiling toluene (B28343) and n-heptane, results in the formation of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones. banglajol.info The reaction proceeds through an initial Michael 1:1 adduct, which then undergoes cyclization to form the six-membered carbocyclic rings of the spiro compound. banglajol.info
The following table details the synthesis of substituted spiro[5.5]undecanes via the Michael reaction of dimedone with various trans,trans-diarylideneacetones.
| Diaryl-1,4-pentadien-3-one Substituent (Ar) | Resulting Spiro[5.5]undecane Derivative | Catalyst | Reference |
| C6H5- | 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione | Anhydrous ZnCl2 | banglajol.info |
| 2-Cl-C6H4- | 3,3-Dimethyl-7,11-bis(2-chlorophenyl)-spiro[5.5]undecane-1,5,9-trione | Anhydrous ZnCl2 | banglajol.info |
| 2-CH3O-C6H4- | 3,3-Dimethyl-7,11-bis(2-methoxyphenyl)-spiro[5.5]undecane-1,5,9-trione | Anhydrous ZnCl2 | banglajol.info |
Synthesis of Poly-Spiro[5.5]undecane Derivatives (e.g., Pentaspiro-, Hexaspiro-1,3-dioxanes)
The synthesis of complex poly-spiro[5.5]undecane derivatives, such as those containing multiple spiro-fused 1,3-dioxane (B1201747) rings, often utilizes pentaerythritol (B129877) as a key building block. The condensation of pentaerythritol with non-symmetrical ketones is a common method for obtaining spiro compounds with a 2,4,8,10-tetraoxaspiro[5.5]undecane skeleton. mdpi.com
Furthermore, the reaction of 1,3-benzenedialdehyde with varying equivalents of pentaerythritol can yield different poly-spiro structures. For instance, this reaction can produce 1,3-di(2,6-dioxa-4,4-dihydroxymethyl-cyclohexyl)benzene and 2,4,8,10-tetraoxa-3,9-di(3'-formylphenyl)spiro[5.5]undecane. sioc-journal.cn These intermediates can then be further reacted to synthesize even larger poly-acetal-spiro-vic-diether compounds. sioc-journal.cn The stereochemistry of these polyspiranes is of particular interest, as the arrangement of the six-membered rings can lead to helical chirality. mdpi.com
Mechanistic Investigations of Spiro 5.5 Undecane 3,9 Dione Formation and Chemical Transformations
Analysis of Nucleophilic Substitution Mechanisms in Spiro[5.5]undecane Core Construction
Nucleophilic substitution reactions are fundamental to the construction of the spiro[5.5]undecane skeleton. These reactions often involve the attack of a nucleophile on an electrophilic center, leading to the formation of a new carbon-carbon or carbon-heteroatom bond that is crucial for ring formation. The rigidity of the spiro system can influence the reactivity of the molecule in these substitution reactions.
In one approach, the synthesis of certain spiro[5.5]undecane derivatives proceeds through a stepwise nucleophilic substitution mechanism. For instance, the reaction of a tetraol like pentaerythritol (B129877) with phosphorus trichloride (B1173362) (PCl₃) generates a dichlorophosphate (B8581778) intermediate. Subsequently, the chlorine atoms are displaced by a phenoxide, acting as the nucleophile, to form the spirocyclic structure. The steric hindrance of substituents on the nucleophile can affect the reaction kinetics.
Another example involves the intramolecular nucleophilic displacement of a leaving group. In some syntheses, the formation of the spirocyclic core is challenged by competing intramolecular reactions where a hydroxyl group can act as a nucleophile to displace a nearby leaving group, leading to the formation of epoxide or oxetane (B1205548) rings instead of the desired spirocycle. nih.gov The outcome of such reactions is highly dependent on the reaction conditions, including the solvent, counterion, and temperature. nih.gov
| Reactants | Reaction Type | Key Mechanistic Feature | Product | Reference |
| Pentaerythritol, PCl₃, 2,4-di-tert-butylphenol | Stepwise Nucleophilic Substitution | Displacement of chlorine by phenoxide | 3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
| Intermediate with hydroxyl and chloride groups | Intramolecular Nucleophilic Substitution | Competing cyclization pathways (epoxide/oxetane vs. spirocycle) | TMS-epoxide or oxetane | nih.gov |
Elucidation of Michael Reaction and Subsequent Intramolecular Cyclization Mechanisms
The Michael reaction, or conjugate addition, is a powerful tool for the formation of carbon-carbon bonds and is frequently employed in the synthesis of spiro[5.5]undecane derivatives. This reaction typically involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). The initial adduct can then undergo an intramolecular cyclization to form the spirocyclic core. banglajol.info
A common strategy involves the reaction of a cyclic dione (B5365651), such as dimedone (5,5-dimethylcyclohexane-1,3-dione), with a diarylideneacetone. banglajol.inforesearchgate.net The mechanism commences with the formation of an enol or enolate from the dione, which then acts as the Michael donor. banglajol.info This nucleophile attacks one of the double bonds of the diarylideneacetone, forming a Michael adduct. This intermediate subsequently undergoes an intramolecular cyclization, often through an aldol-type reaction, to construct the second ring of the spiro[5.5]undecane system. banglajol.inforsc.org Lewis acids can be used to catalyze this reaction, facilitating both the initial Michael addition and the subsequent cyclization. banglajol.info
The cascade [5+1] double Michael addition is another elegant approach. In this method, a nucleophilic species reacts with a bielectrophilic partner, leading to the formation of the spirocycle in a single, regioselective step. mdpi.comresearchgate.net For example, N,N-dimethylbarbituric acid can react with diarylideneacetones in the presence of a base to afford diazaspiro[5.5]undecane derivatives in excellent yields. researchgate.net
| Michael Donor | Michael Acceptor | Catalyst/Base | Key Mechanistic Steps | Product Type | Reference |
| Dimedone | trans,trans-Diarylideneacetone | ZnCl₂ / 10% HCl | Michael addition followed by intramolecular cyclization | 7,11-Diphenyl-spiro[5.5]undecane-1,5,9-trione | banglajol.info |
| N,N-Dimethylbarbituric Acid | Diarylideneacetone | Diethylamine | Cascade [5+1] double Michael addition | 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone | researchgate.net |
| Oxime | 2,3-bis(phenylsulfonyl)-1,3-butadiene | - | Conjugate addition to form a nitrone, then intramolecular dipolar cycloaddition | Azaspiro[5.5]undecane derivative | nih.gov |
Understanding Autocatalytic and Domino Reaction Pathways for Spiro[5.5]undecane Derivatives
Domino reactions, also known as cascade reactions, offer a highly efficient approach to synthesizing complex molecules like spiro[5.5]undecanes from simple precursors in a single operation. smolecule.com These reactions are characterized by the formation of multiple bonds in a sequential manner. smolecule.com When a product of the reaction also acts as a catalyst for the transformation, the process is termed an autocatalytic domino reaction. rsc.orgresearchgate.net
These domino autocatalytic reactions are powerful tools for building molecular complexity rapidly and efficiently, often with a high degree of stereocontrol. smolecule.com
| Reactants | Reaction Type | Key Features | Product Type | Reference |
| Imines, Meldrum's acid | Domino Autocatalytic Reaction | Formation of multiple bonds, C=N bond cleavage, decomposition of Meldrum's acid, autocatalysis by acetohydrazide | Polyfunctionalized spiro[5.5]undecane-1,5,9-triones | rsc.orgresearchgate.net |
Examination of Enolization and C-Cyclization Processes in Spiroketone Formation
Enolization, the process of forming an enol or enolate from a carbonyl compound, is a critical step in many reactions that lead to spiroketones. utexas.edu This process can be catalyzed by either acid or base. utexas.educhemtube3d.com The resulting enol or enolate is a potent nucleophile that can participate in subsequent bond-forming reactions. utexas.edu
In the context of spiro[5.5]undecane synthesis, the alkylation of dicarbonyl compounds like dimedone can lead to either O-alkylation or C-alkylation products. The C-alkylation can be followed by an intramolecular cyclization (C-cyclization) to form the spiroketone. For instance, the alkylation of dimedone with a suitable electrophile can yield a C-cyclized product, 3,3-dimethyl-9-oxaspiro[5.5]undecane-1,5-dione, alongside an O-alkylated derivative. mdpi.com The enolization typically occurs at the acetyl carbonyl group. mdpi.com
The formation of the spiroketone is often the result of a competition between intermolecular and intramolecular reactions. Once the initial adduct is formed, the intramolecular C-cyclization is often favored, leading to the efficient formation of five- or six-membered rings. utexas.edu
| Starting Material | Reagent | Key Processes | Product | Reference |
| Dimedone | 1-chloro-2-(2-chloroethoxy)ethane | Enolization, C-alkylation, Intramolecular C-cyclization | 3,3-dimethyl-9-oxaspiro[5.5]undecane-1,5-dione | mdpi.com |
Stereocontrol and Diastereoselectivity in Spiro[5.5]undecane Synthesis
The synthesis of spiro[5.5]undecane derivatives often generates multiple stereocenters, making stereocontrol a crucial aspect of the synthetic strategy. The inherent conformational preferences of the developing spirocyclic framework can be exploited to achieve high levels of diastereoselectivity. smolecule.com
In conjugate addition reactions, the stereochemical outcome can be controlled by steric factors. For example, in the synthesis of an azaspiro[5.5]undecane, the stereoselective conjugate addition of an organocuprate is governed by A(1,3)-strain in the planar vinylogous amide intermediate. This directs the incoming nucleophile to attack axially from the less hindered face, leading to the observed diastereoselectivity. nih.gov
Domino autocatalytic reactions have also been shown to proceed with remarkable diastereoselectivity. smolecule.comrsc.org The stereochemical outcome of these multi-bond forming events is controlled by the steric interactions between the developing substituents and the conformational constraints of the forming spirocycle. smolecule.com
The rigid nature of the spirocyclic core itself can also play a role in directing subsequent reactions. Once the spiro center is established, its stereochemistry can influence the facial selectivity of reactions on the existing rings.
| Reaction Type | Key Factor for Stereocontrol | Observed Selectivity | Product | Reference |
| Conjugate Addition | A(1,3)-strain in vinylogous amide intermediate | Axial attack of organocuprate | Diastereoselective azaspirocycle | nih.gov |
| Domino Autocatalytic Reaction | Steric interactions and conformational constraints | Remarkable diastereoselectivity | Polyfunctionalized spiro[5.5]undecanes | smolecule.comrsc.org |
Structural Elucidation and Advanced Spectroscopic Characterization of Spiro 5.5 Undecane 3,9 Dione Compounds
Single Crystal X-ray Diffraction Analysis of Spiro[5.5]undecane Derivatives
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the solid-state structure of crystalline compounds. nih.gov It provides precise coordinates of atoms within the crystal lattice, allowing for detailed analysis of the molecular structure and packing.
The spiro[5.5]undecane framework consists of two six-membered rings joined by a common spiro carbon atom. The conformation of these rings is a critical structural feature. In derivatives of this system, the six-membered rings typically adopt well-defined conformations to minimize steric and torsional strain.
For instance, in the crystal structure of 3-(4-Fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, a related spiro compound, the cyclohexane (B81311) ring is found in a distorted chair conformation. researchgate.net The other six-membered ring, a 1,3-dioxane (B1201747) ring, adopts a bath conformation. researchgate.net Similarly, a new spiro compound, 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, was analyzed to have a highly symmetric chair conformation for its cyclohexane ring, while the 1,3-dioxane ring was in a distorted envelope conformation. e-tarjome.com The specific conformation (chair, boat, or twist-boat) is influenced by the substituents on the rings and the nature of any heteroatoms present. researchgate.net
X-ray analysis provides precise measurements of bond lengths and angles. In a study of O, N-containing spiro compounds derived from 1,5-dioxaspiro[5.5]undecane-2,4-dione, the bond lengths and angles were determined with high precision, confirming the expected geometries around the spiro center and substituent groups. rsc.org These geometric parameters are crucial for validating theoretical models and understanding electronic effects within the molecule.
Table 1: Selected Crystallographic Data for a Spiro[5.5]undecane Derivative Data for 3-(4-Fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6690 (11) |
| b (Å) | 10.130 (2) |
| c (Å) | 12.160 (2) |
| α (°) | 100.68 (3) |
| β (°) | 90.73 (3) |
| γ (°) | 91.20 (3) |
| Conformation (Cyclohexane ring) | Distorted Chair |
| Conformation (1,3-Dioxane ring) | Bath |
The way molecules arrange themselves in a crystal is dictated by a network of intermolecular interactions. In spiro[5.5]undecane-3,9-dione and its derivatives, the carbonyl oxygen atoms are potential hydrogen bond acceptors. Weak C-H···O hydrogen bonds are commonly observed interactions that play a significant role in stabilizing the crystal lattice. dntb.gov.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy for Spiro[5.5]undecane Structural Confirmation
NMR spectroscopy is an essential tool for elucidating the structure of organic molecules in solution. dergipark.org.tr It provides information on the chemical environment, connectivity, and stereochemistry of atoms.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure. The chemical shift (δ) of each nucleus is determined by its local electronic environment. For spiro[5.5]undecane derivatives, the spectra can reveal the number of unique proton and carbon environments, which speaks to the molecule's symmetry.
For example, in the analysis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, the ¹H-NMR spectrum showed multiplets for the aromatic protons between δ 7.06-6.94 ppm and distinct signals for the aliphatic protons, including a triplet at δ 3.60-3.53 ppm. banglajol.info The ¹³C-NMR spectrum displayed signals for the carbonyl carbons (C=O) at δ 208.28 ppm and the spirocarbon. banglajol.info The chemical shift of the spirocarbon in related trione (B1666649) derivatives has been reported in the range of δ 68-70 ppm, which is indicative of a cis-relationship of the substituents on the two rings. youtube.com
Table 2: Representative NMR Spectral Data for a Substituted Spiro[5.5]undecane-1,5,9-trione Data for 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione in CDCl₃ banglajol.info
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
|---|---|---|
| ¹H | 7.06-6.94 | m, Ar-H |
| ¹H | 3.80-3.75 | dd, H₈ₑ and H₁₀ₑ |
| ¹H | 3.60-3.53 | t, H₇ |
| ¹H | 2.51-2.47 | dd, H₈ₐ and H₁₀ₐ |
| ¹H | 2.01 | s, H₂ₐ and H₄ₐ |
| ¹H | 1.64 | s, H₂ₑ and H₄ₑ |
| ¹³C | 208.28 | C=O |
| ¹³C | 158.78, 156.32 | Ar-C |
| ¹³C | 129.90, 126.10 | Ar-CH |
| ¹³C | 65.02 | Aliphatic C |
| ¹³C | 51.62 | Aliphatic C |
| ¹³C | 49.62 | Aliphatic C |
| ¹³C | 39.26 | Spiro C (assignment inferred) |
In complex molecules like spiro[5.5]undecane derivatives, the one-dimensional NMR spectra can suffer from signal overlap, making unambiguous assignment difficult. researchgate.net Two-dimensional (2D) NMR techniques are employed to resolve these complexities. nanalysis.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (vicinal protons). researchgate.net A cross-peak in a COSY spectrum between two different proton signals indicates that these protons are coupled. This is invaluable for tracing the connectivity of C-H fragments throughout the molecule's skeleton. nanalysis.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear technique correlates proton signals with the signals of directly attached carbons. researchgate.net Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. sdsu.edu This allows for the definitive assignment of a proton signal to a specific carbon signal, greatly simplifying the interpretation of both ¹H and ¹³C spectra, especially when multiple aliphatic or aromatic signals are clustered together. researchgate.netnanalysis.com The combination of COSY and HSQC allows for the step-by-step assembly of the molecular structure. nih.gov
Spiro[5.5]undecane possesses axial chirality, meaning it can exist as a pair of non-superimposable mirror images (enantiomers), even without a traditional chiral carbon center. youtube.com Standard NMR spectroscopy cannot distinguish between enantiomers because they have identical magnetic properties.
To determine enantiomeric purity by NMR, a chiral solvating agent (CSA) is often used. unipi.itacs.org A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. Because diastereomers have different physical properties, their corresponding nuclei are no longer magnetically equivalent and will exhibit different chemical shifts in the NMR spectrum.
For example, the presence of enantiomers in a highly symmetrical spiroglycol was demonstrated by using α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol as a CSA. The addition of the CSA caused a splitting of signals in both the ¹H and ¹³C NMR spectra, with a significant separation observed for the spirocarbon signal in the ¹³C spectrum. The relative integration of the separated signals allows for the direct quantification of the enantiomeric excess (ee) of the sample. unipi.it
Vibrational Spectroscopy (FT-IR, Raman) and Electronic Absorption (UV-Vis) Studies
Vibrational and electronic spectroscopy are cornerstone techniques for identifying functional groups and conjugated systems within a molecule.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy are used to probe the vibrational modes of molecules. For this compound, the most prominent feature in its FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the ring strain and electronic environment of the cyclohexanone (B45756) moieties. Additional significant peaks include those for C-H stretching vibrations of the methylene (B1212753) (CH₂) groups, which appear in the 2850-3000 cm⁻¹ range. While a specific FT-IR spectrum for this compound is not widely published, data from the related compound Spiro[5.5]undeca-1,8-dien-3-one shows a characteristic ketone absorption. nist.gov Raman spectroscopy, which is sensitive to non-polar bonds, would be expected to show complementary information, particularly for the C-C skeletal vibrations of the spirocyclic system.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insight into the electronic transitions within a molecule. The carbonyl groups in this compound are the primary chromophores. These non-conjugated ketone groups are expected to exhibit a weak absorption band in the UV region, typically around 270-300 nm. This absorption is attributed to the forbidden n→π* (non-bonding to anti-bonding) electronic transition of the carbonyl lone pair electrons. Studies on other spiro compounds containing ketone functionalities have reported absorptions in this region. researchgate.net
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Feature | Approximate Wavenumber/Wavelength | Attribution |
|---|---|---|---|
| FT-IR | Strong, sharp absorption | 1700 - 1725 cm⁻¹ | C=O stretch |
| FT-IR | Medium to strong absorptions | 2850 - 3000 cm⁻¹ | C-H stretch (aliphatic) |
Mass Spectrometry for Molecular Ion Peaks and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural features of a compound through ionization and fragmentation. For this compound (C₁₁H₁₆O₂), the molecular weight is 180.24 g/mol . nih.gov
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the compound is expected to show a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 180. nih.gov This peak confirms the molecular weight of the compound. The exact mass is calculated as 180.11503 Da. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion Identity | Description |
|---|---|---|
| 180 | [C₁₁H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 152 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule |
| 124 | [M - 2CO]⁺ or [M - C₄H₈]⁺ | Loss of two CO molecules or a butene fragment |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a sample. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula, C₁₁H₁₆O₂, to verify its empirical formula and purity. researchgate.net
For this compound, the theoretical elemental composition is calculated based on its molecular formula and the atomic masses of its constituent atoms. A close correlation between the experimentally determined percentages and the theoretical values provides strong evidence for the compound's identity and stoichiometry.
Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₆O₂)
| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 11 | 132.121 | 73.30% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 8.95% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 17.75% |
| Total | | | 180.247 | 100.00% |
Advanced Crystallographic and Surface Analysis (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)
While a specific single-crystal X-ray diffraction study for this compound is not prominently available, the methodologies of Hirshfeld surface analysis and 2D fingerprint plots are standard for analyzing crystal structures of similar organic compounds. nih.govresearchgate.net This analysis provides profound insights into the nature and relative importance of intermolecular interactions that govern the crystal packing.
Hirshfeld Surface Analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal. researchgate.net The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. The surface is colored based on different properties, such as dₙₒᵣₘ, which maps distances shorter (red), equal to (white), or longer (blue) than the van der Waals radii. nih.gov Red spots on the dₙₒᵣₘ surface highlight close intermolecular contacts, which are often indicative of hydrogen bonds or other significant interactions. nih.gov
2D Fingerprint Plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts. uctm.edu These plots display the distance from the surface to the nearest nucleus inside (dᵢ) versus the distance to the nearest nucleus outside (dₑ). Different types of interactions appear as distinct patterns on the plot. For a molecule like this compound, the key interactions would be:
H···H contacts: Typically appear as a large, diffuse region in the middle of the plot, representing the most abundant but weakest interactions.
O···H/H···O contacts: Appear as sharp, distinct "spikes" on the plot, indicative of hydrogen bonding between the carbonyl oxygen and hydrogen atoms on adjacent molecules. researchgate.net
C···H/H···C contacts: Often present as "wing-like" features on the plot.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Spiro[5.5]undeca-1,8-dien-3-one |
Computational Chemistry and Theoretical Modeling of Spiro 5.5 Undecane 3,9 Dione
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-body systems. For Spiro[5.5]undecane-3,9-dione, DFT calculations are instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization.
During geometry optimization, the goal is to find the minimum energy conformation of the molecule on its potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces converge to zero. Functionals such as B3LYP or ωB97XD, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed for this purpose. nih.govsemanticscholar.org For this compound, these calculations would confirm that the two cyclohexane (B81311) rings adopt chair conformations, which is the most stable arrangement for such systems.
Once the optimized geometry is obtained, DFT is used to calculate the electronic structure. This includes the distribution of electron density, the molecular orbital energies, and the electrostatic potential. Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, revealing the nature of chemical bonds and identifying hyperconjugative interactions that contribute to the molecule's stability. nih.govresearchgate.net For this compound, NBO analysis would quantify the partial charges on the carbonyl carbons and oxygen atoms, highlighting their electrophilic and nucleophilic character, respectively.
Table 1: Representative Output of a DFT Geometry Optimization and Electronic Structure Calculation (Note: This table is illustrative, based on typical calculations for similar organic molecules.)
| Parameter | Method/Basis Set | Calculated Value | Significance |
|---|---|---|---|
| Total Energy | B3LYP/6-311++G(d,p) | -618.9 Hartree | Represents the total electronic energy at the optimized geometry. |
| Dipole Moment | B3LYP/6-311++G(d,p) | ~2.5 - 3.0 Debye | Indicates the overall polarity of the molecule. |
| C=O Bond Length | B3LYP/6-311++G(d,p) | ~1.22 Å | Provides precise bond distances in the optimized structure. |
| NBO Charge on C(3) | B3LYP/6-311++G(d,p) | ~ +0.55 e | Quantifies the electrophilic nature of the carbonyl carbon. |
Frontier Molecular Orbital (FMO) Theory in Predicting Spiro[5.5]undecane Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The energies and spatial distributions of these orbitals are critical in predicting how a molecule will react.
For this compound, the HOMO would likely be localized around the oxygen atoms of the carbonyl groups, reflecting their non-bonding lone pair electrons. The LUMO, conversely, would be centered on the antibonding π* orbitals of the C=O bonds.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Computational methods can precisely calculate these energy levels. From the HOMO and LUMO energies, several global reactivity descriptors can be derived, providing quantitative measures of the molecule's chemical behavior.
Table 2: Conceptual DFT Reactivity Descriptors Derived from FMO Analysis (Note: Values are illustrative, based on calculations for similar ketones.)
| Descriptor | Formula | Typical Calculated Value | Interpretation for this compound |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | ~ -6.8 eV | Energy of the outermost electrons; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | ~ -1.5 eV | Energy of the lowest-energy empty orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.3 eV | Indicates high kinetic stability and low reactivity. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.65 eV | Measures resistance to change in electron distribution. Higher value means 'harder' molecule. mdpi.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.15 eV | Measures the "escaping tendency" of electrons from the system. |
Prediction of Spectroscopic Profiles (e.g., IR, UV-Vis, NMR) through Quantum Chemical Computations
Quantum chemical computations are highly effective at predicting various spectroscopic profiles, which can aid in the identification and characterization of molecules. unibo.it
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to atomic displacements. These calculations predict the positions and intensities of absorption bands in the IR spectrum. For this compound, the most prominent calculated peak would be the C=O stretching vibration, typically predicted in the range of 1715-1740 cm⁻¹. Other predictable vibrations include C-H stretching and bending modes. Comparing calculated spectra with experimental data helps confirm the structure. researchgate.netdergipark.org.tr
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. semanticscholar.org The primary electronic transition for this compound would be the n→π* transition associated with the carbonyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the NMR chemical shifts (δ) for ¹H and ¹³C nuclei. semanticscholar.org These calculations provide a theoretical spectrum that can be directly compared to experimental results, aiding in the assignment of signals to specific atoms in the molecule. dergipark.org.trresearchgate.net
Theoretical Elucidation of Chirality and Conformational Preferences in Spiro[5.5]undecane Systems
The spirocyclic nature of Spiro[5.5]undecane introduces unique stereochemical properties. While the unsubstituted parent hydrocarbon can exist as a chiral, helical structure, the rapid inversion of the rings often makes it appear achiral on average. rsc.orgresearchgate.net However, the introduction of substituents or functional groups, as in this compound, can lead to stable chiral structures.
Computational methods, including both force-field and quantum mechanical calculations, are essential for exploring the conformational landscape. rsc.org These calculations can determine the relative energies of different conformers, such as the various chair-chair combinations of the two rings. For this compound, theoretical models would predict the most stable conformation, detailing the precise bond angles and dihedral angles. This analysis reveals that the molecule possesses axial chirality due to the non-planar arrangement of the two rings around the central spiro carbon atom. Computational studies can also model the energy barrier for ring inversion, providing insight into the conformational stability of the chiral structure.
Thermodynamic Property Determination via Computational Methods
Quantum chemical calculations can be used to determine key thermodynamic properties by performing vibrational frequency calculations on the optimized geometry. nih.gov The vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy at a given temperature.
From these calculations, standard thermodynamic functions can be derived:
Enthalpy (H): The sum of the total electronic energy, ZPVE, and thermal corrections.
Entropy (S): Calculated from translational, rotational, and vibrational contributions.
Gibbs Free Energy (G): Determined by the equation G = H - TS.
These computed values are crucial for predicting the spontaneity of reactions involving this compound and for understanding its stability under various conditions.
Investigation of Molecular Interactions and Energy Frameworks
Understanding how molecules of this compound interact with each other in the solid state is vital for predicting crystal packing and material properties. Computational tools like Hirshfeld surface analysis and the generation of energy frameworks are used for this purpose.
Molecular Electrostatic Potential (MEP): An MEP surface is a color-coded map of the electrostatic potential onto the electron density surface. researchgate.net For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms, indicating sites for nucleophilic attack. mdpi.com
Hirshfeld Surface Analysis: This technique partitions crystal space to define a surface for a molecule. By mapping properties like dnorm (a normalized contact distance) onto this surface, one can visualize and quantify intermolecular interactions. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds. For this compound, this analysis would highlight the importance of C-H···O interactions in its crystal packing. semanticscholar.orgresearchgate.net
Energy Frameworks: This method calculates the interaction energies between a central molecule and its neighbors, visualizing them as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy (electrostatic, dispersion, etc.). This provides a clear and quantitative picture of the dominant forces governing the crystal structure.
Chemical Reactivity and Functionalization Strategies of Spiro 5.5 Undecane 3,9 Dione Derivatives
Nucleophilic Addition Reactions at Carbonyl Centers
The carbonyl groups at the C3 and C9 positions of the spiro[5.5]undecane-3,9-dione skeleton are key sites for nucleophilic attack. These reactions allow for the introduction of a variety of functional groups, fundamentally altering the molecule's structure and properties.
One of the most fundamental reactions for the construction of substituted spiro[5.5]undecane systems is the Michael addition. In a common synthetic approach, a cyclohexane-1,3-dione derivative, such as dimedone, acts as a nucleophile in a double Michael addition to an α,β-unsaturated ketone like diarylideneacetone. banglajol.inforesearchgate.net This one-pot synthesis, often catalyzed by Lewis acids, efficiently constructs the core spirocyclic framework, yielding highly substituted spiro[5.5]undecane-trione derivatives. banglajol.inforesearchgate.net
While many studies focus on the synthesis of the scaffold via Michael addition, the carbonyls of the pre-formed this compound are also susceptible to direct attack by organometallic reagents. For instance, Grignard reactions can be employed to introduce alkyl or aryl groups. In related spirocyclic systems, Grignard reagents have been shown to react with anhydride (B1165640) precursors to yield γ-oxocarboxylic acids, demonstrating the accessibility of the carbonyl carbon to these powerful nucleophiles. mdpi.com This suggests that reagents like alkyl magnesium bromides or organolithium compounds could be used to transform one or both dione (B5365651) functionalities into tertiary alcohols.
Biocatalysis has also emerged as a method for these transformations. Enzymes such as D-aminoacylase have been shown to catalyze double Michael additions to form (hetero)spiro[5.5]undecane derivatives, often with high stereoselectivity. researchgate.net
Table 1: Examples of Nucleophilic Addition Reactions for Spiro[5.5]undecane Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Citation |
| Double Michael Addition | Dimedone + Diarylidenacetone | Lewis Acid | 7,11-Diaryl-spiro[5.5]undecane-trione | banglajol.info |
| Microwave-Assisted Michael Addition | Dimedone + Bis(4-fluorophenyl)penta-1,4-dien-3-one | Triethylamine, Microwave (200W, 40°C) | 7,11-Bis(4-fluorophenyl)-dimethylspiro[5.5]undecane-trione | dergipark.org.tr |
| Biocatalytic Double Michael Addition | Cyclohexane-1,3-dione + Diphenylpenta-1,4-dien-3-one | D-aminoacylase | (Hetero)spiro[5.5]undecane derivative | researchgate.net |
| Friedel-Crafts/Grignard Reaction | Spirocyclic Anhydrides + Benzene Derivatives | AlCl₃ / MgBr | γ-Oxocarboxylic Acids | mdpi.com |
Condensation Reactions with Amines and Alcohols for New Spiro[5.5]undecane Derivatives
Condensation reactions provide a straightforward route to convert the carbonyl groups of this compound into a variety of heterocyclic systems. These reactions typically involve the acid-catalyzed reaction of the dione with difunctional nucleophiles like diols, dithiols, and diamines.
The reaction with alcohols or diols, such as ethylene (B1197577) glycol or propane-1,3-diol, under acidic conditions leads to the formation of spiro-ketals (dioxolanes or dioxanes). The synthesis of 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives from pentaerythritol (B129877) and substituted cyclohexanones highlights the utility of this approach. researchgate.net Similarly, reacting this compound with propane-1,3-dithiol would yield the corresponding bis(dithiane) derivative. These protecting groups can be used to selectively mask the carbonyl reactivity while other transformations are performed on the molecule. The formation of 1,7-dioxaspiro[5.5]undecane, a known insect pheromone, from precursor ketones exemplifies the synthesis of such oxygen-containing spirocycles. mdpi.com
Condensation with amine derivatives opens access to nitrogen-containing heterocycles. For example, reaction with hydrazines can yield pyridazinone structures, as demonstrated in the synthesis of new spiro[cycloalkane-pyridazinones]. mdpi.com The reaction of this compound with hydrazine (B178648) or substituted hydrazines would be expected to form bis-pyrazolidine or related diazole-fused systems. Furthermore, reactions with primary amines can lead to the formation of enamines or, under reductive amination conditions, afford spiro-diamines.
Reduction of Carbonyl Functionalities in this compound
The reduction of the carbonyl groups in this compound to hydroxyl groups is a critical transformation for accessing spiro-diols, which are valuable intermediates for further functionalization. The choice of reducing agent can influence the stereochemical outcome of the reaction.
Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for converting the ketones to secondary alcohols, yielding spiro[5.5]undecane-3,9-diol. Studies on the closely related 1-azaspiro[5.5]undecane-2,8-dione have shown that NaBH₄ reduction produces a mixture of alcohol diastereomers.
For greater stereocontrol, bulkier reducing agents are employed. L-Selectride®, a tri-sec-butylborohydride, is known for its ability to deliver a hydride from the less sterically hindered face of a ketone. In the reduction of the 1-azaspiro[5.5]undecane-2,8-dione analog, L-Selectride provided only a single diastereomer of the corresponding alcohol. This high degree of diastereoselectivity is attributed to the steric bulk of the reagent, which forces a specific trajectory of hydride attack. This precedent suggests that L-Selectride could be used for the stereocontrolled reduction of this compound.
Table 2: Reducing Agents and Stereochemical Outcomes in a Spiro-dione System
| Starting Material | Reducing Agent | Outcome | Citation |
| 1-Azaspiro[5.5]undecane-2,8-dione | NaBH₄ | Mixture of alcohol diastereomers | uiowa.edu |
| 1-Azaspiro[5.5]undecane-2,8-dione | L-Selectride® | Single alcohol diastereomer | uiowa.edu |
Derivatization through Electrophilic Substitution and Coupling Reactions
Further derivatization of the spiro[5.5]undecane scaffold can be achieved through reactions at the α-carbon positions or by introducing functional handles that permit cross-coupling reactions.
The methylene (B1212753) groups adjacent to the carbonyls (at C2, C4, C8, and C10) are acidic and can be deprotonated to form enolates. These enolates can then react with various electrophiles. A strong analogy is found in the chemistry of indane-1,3-dione, where the α-methylene position readily undergoes Knoevenagel condensation with aldehydes and can be fluorinated using reagents like Selectfluor®. nih.gov This suggests that this compound could undergo similar α-functionalization reactions, such as alkylation, acylation, or halogenation, by first forming the enolate with a suitable base like lithium diisopropylamide (LDA).
For coupling reactions, a functional handle, such as a halogen or triflate, must first be installed on the scaffold. While direct electrophilic aromatic substitution is not applicable to the parent dione, derivatives containing aryl groups can be functionalized. Research on complex spiro-quinoline systems has demonstrated that bromo-substituted derivatives can successfully participate in palladium-catalyzed C-C (e.g., Suzuki, Heck) and C-N (e.g., Buchwald-Hartwig) cross-coupling reactions. rsc.org This indicates that if a haloaryl-substituted spiro[5.5]undecane derivative were synthesized, it could serve as a substrate for a wide range of modern coupling methodologies to introduce further complexity. rsc.orgnih.gov
Regioselective and Diastereoselective Transformations within the Spiro[5.5]undecane Scaffold
Controlling selectivity is paramount when functionalizing a symmetrical molecule like this compound. Regioselectivity involves differentiating between the two identical rings, while diastereoselectivity concerns the spatial arrangement of new substituents relative to the existing structure.
Regioselective mono-functionalization of the dione can be challenging. One strategy involves using a large excess of the starting material to statistically favor mono-reaction, followed by chromatographic separation. Alternatively, one carbonyl could be selectively protected as a ketal, allowing the other to be modified, followed by deprotection.
Diastereoselectivity is a prominent feature of spiro[5.5]undecane chemistry. The rigid, chair-like conformations of the six-membered rings create distinct axial and equatorial positions, leading to preferential attack from the less hindered face. researchgate.net As discussed in the reduction section, the use of sterically demanding reagents like L-Selectride can yield single diastereomers. uiowa.edu Furthermore, biocatalytic double Michael additions for the synthesis of the scaffold have been reported to produce almost exclusively cis isomers, demonstrating excellent enzymatic control over the diastereochemical outcome. researchgate.net The inherent chirality of the non-planar spiro system, even without chiral centers, also plays a crucial role in directing the stereochemistry of reactions. researchgate.net
Formation of Spiro[5.5]undecane-Derived Compound Libraries for Chemical Screening
The spiro[5.5]undecane scaffold is a valuable core for building compound libraries for high-throughput screening (HTS) in drug discovery. Its three-dimensional nature and structural rigidity are considered highly desirable characteristics for interacting with biological targets. researchgate.net
Spirocyclic compounds generally possess a high fraction of sp³-hybridized carbons (Fsp³), which correlates with higher success rates in clinical trials compared to flat, aromatic compounds. researchgate.net The defined three-dimensional shape of the spiro[5.5]undecane core reduces conformational entropy upon binding to a target like an enzyme or receptor, which can lead to higher binding affinity and specificity.
Chemical companies have developed synthetic strategies specifically to create skeletally diverse spiro scaffolds. rsc.org By applying the various functionalization reactions discussed—such as nucleophilic additions, condensations, and coupling reactions—to the this compound core, a large and diverse library of derivatives can be generated. These libraries, featuring varied substituents and stereochemistries, serve as a rich source of novel chemical matter for screening programs aimed at identifying new therapeutic agents. researchgate.netmdpi.com
Advanced Chemical and Materials Science Applications of Spiro 5.5 Undecane 3,9 Dione Scaffolds
Utilization as Versatile Building Blocks in Complex Organic Synthesis
The rigid spiro[5.5]undecane core serves as a fundamental building block for the construction of intricate molecular structures, including various natural products and their analogues. rsc.org The synthesis of new substituted spiro[5.5]undecane derivatives has gained considerable attention due to their potential applications in medicinal chemistry and materials science. dergipark.org.tr
One of the primary methods for elaborating the spiro[5.5]undecane skeleton is the Michael addition reaction. For instance, a one-pot synthesis involving the double Michael reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetones has been effectively used to produce complex derivatives like 7,11-diaryl-3,3-dimethyl-spiro[5.5]undecane-1,5,9-triones. researchgate.netresearchgate.net Microwave-assisted organic synthesis has proven to be a particularly efficient method, drastically reducing reaction times from hours to minutes and improving yields up to 98%. dergipark.org.tr
Furthermore, enzymatic methods have been developed to control the stereochemistry of these reactions. A novel protocol using D-aminoacylase (DA) as a catalyst for the [5+1] double Michael addition has been shown to produce (hetero)spiro[5.5]undecane derivatives with high stereoselectivity, yielding almost exclusively the cis isomers. researchgate.net This biocatalytic approach represents a significant advancement in creating stereochemically defined spiro compounds. researchgate.net The spiro[5.5]undecane core is also central to the chamigrene family of sesquiterpene natural products, highlighting its relevance in the synthesis of biologically active molecules. rsc.org
| Synthesis Method | Reactants | Resulting Spiro[5.5]undecane Derivative | Key Features | Reference |
|---|---|---|---|---|
| Microwave-Assisted Michael Addition | Dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | High efficiency (98% yield), rapid (15-20 min) | dergipark.org.tr |
| Lewis Acid Catalyzed Michael Addition | Dimedone and trans,trans-diarylideneacetones | 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones | One-pot synthesis of complex triones | researchgate.netresearchgate.net |
| Biocatalytic [5+1] Double Michael Addition | Cyclohexane-1,3-dione and (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | (hetero)spiro[5.5]undecane derivatives | High stereoselectivity (yields cis isomers) | researchgate.net |
| Base-Catalyzed Aldol Condensation | Various precursors | Laurencenone C (a chamigrene) | Key step in natural product synthesis | rsc.org |
Application in Polymer Stabilization and Antioxidant Technologies, including Radical Scavenging Mechanisms
Spirocyclic structures are integral to a class of compounds exhibiting significant antioxidant properties. The mechanism behind this activity often involves the scavenging of free radicals, which are highly reactive species that can initiate the degradation of polymeric materials. researchgate.net Antioxidants prevent or decrease oxidation processes by scavenging these free radicals, inhibiting pro-oxidant enzymes, or chelating transition metal ions. researchgate.net
The efficacy of spiro compounds as antioxidants can be evaluated using standard methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. researchgate.net For example, novel synthesized spiropyranocoumarins have demonstrated the ability to interact with stable free radicals and scavenge superoxide (B77818) anions. researchgate.net This capacity for radical scavenging makes spiro[5.5]undecane derivatives promising candidates for integration into polymer formulations as stabilizers, protecting the materials from oxidative degradation caused by heat, UV light, and chemical exposure, thereby extending their service life.
Role as Intermediates in Flame Retardant Material Synthesis, particularly for Phosphorylated Polymers and Epoxy Resins
The inherent thermal stability and char-forming capability of the spiro skeleton make it an excellent intermediate for the synthesis of high-performance, halogen-free flame retardants. frontiersin.org These materials are particularly crucial for improving the fire safety of polymers like epoxy resins. Spiro-based flame retardants can act in both the condensed phase, by promoting the formation of a protective char layer that insulates the underlying material, and the gas phase, by releasing species that quench flame-propagating radicals. frontiersin.orgunina.it
A notable example is the synthesis of a novel spiro phosphorus-nitrogen concerted reactive flame-retardant curing agent (SPDPT). frontiersin.orgresearchgate.net This compound, when incorporated into an epoxy resin matrix, significantly improves the carbon residue yield upon combustion. researchgate.net With a phosphorus content of just 1.0 wt%, the epoxy thermoset can achieve a high Limiting Oxygen Index (LOI) of 26.4% and a V-0 rating in the UL-94 vertical burn test, all while maintaining good mechanical properties. researchgate.net
Synergistic effects are also observed when spiro compounds are used in combination with other flame-retardant additives. For instance, a spiro-pentaerythritol derived phosphate, when used with a silicon/phosphorus-containing hybrid, enhances the flame retardancy of epoxy resins by forming a dense, honeycombed carbonaceous structure during thermal degradation. mdpi.com
| Spiro Flame Retardant Intermediate | Target Polymer | Mechanism | Key Performance Metrics | Reference |
|---|---|---|---|---|
| Spiro Phosphorus-Nitrogen Curing Agent (SPDPT) | Epoxy Resin | Condensed phase (char formation), Gas phase (radical quenching) | LOI: 26.4%, UL-94: V-0 | frontiersin.orgresearchgate.net |
| Spiro-pentaerythritol di(monophosphate) derivative (SPDM) | Epoxy Resin | Synergistic char formation with silicon/phosphorus hybrid | High LOI, reduced peak heat release rate (PHRR) | mdpi.com |
| DOPO-based spiroorthocarbonate (DSOC) | Epoxy Resin | Gas phase inhibition and condensed phase charring | Increased LOI values | unina.it |
Development of Chiral Ligands and Catalysts Derived from Spiro[5.5]undecane Cores for Asymmetric Synthesis
The rigid and conformationally constrained nature of the spiro[5.5]undecane backbone makes it a "privileged scaffold" for the design of chiral ligands used in asymmetric catalysis. rsc.org This rigidity helps to create a well-defined chiral pocket around a metal center, which can lead to high levels of enantioselectivity in chemical reactions. rsc.org
A variety of chiral ligands have been developed based on spiro cores. For example, chiral spirosilabiindane scaffolds have been used to prepare monodentate phosphoramidite (B1245037) ligands (SPSiPhos) that are effective in Rh-catalyzed hydrogenation and Pd-catalyzed intramolecular carboamination. nih.gov Computational studies have affirmed that the spiro[4.5]decane and spiro[5.5]undecane skeletons are highly suitable frameworks for designing ligands like spiro bis(isoxazoline) (SPRIX) and hybrid spiro isoxazoline-isoxazole ligands. researchgate.net These ligands have been successfully applied in various metal-catalyzed reactions. researchgate.net The design of new chiral monodentate spiro phosphoramidite ligands has also been accomplished for use in Pd-catalyzed asymmetric hydroamination/arylation of alkenes, yielding chiral products with good enantioselectivities. rsc.org
| Chiral Ligand Type | Spiro Backbone | Application (Catalyzed Reaction) | Reference |
|---|---|---|---|
| Spiro Phosphoramidite (SPSiPhos) | Spirosilabiindane | Rh-catalyzed hydrogenation, Pd-catalyzed carboamination | nih.gov |
| Spiro Bis(isoxazoline) (SPRIX) | Spiro[4.5]decane | Pd-catalyzed tandem cyclization | researchgate.net |
| Monodentate Spiro Phosphoramidite | Hexamethyl-1,1′-spirobiindane | Pd-catalyzed asymmetric hydroamination/arylation | rsc.org |
| Spiro Diphosphite (SpirOP) | Spirobiindane diol | Rh-catalyzed asymmetric hydrogenation | researchgate.net |
Exploration in Advanced Optical Materials, including Organic Semiconductors, Fluorescent Switches, and Deep-Blue Emitting Materials
Spiro-functionalized compounds are at the forefront of research into advanced optical materials, particularly for Organic Light-Emitting Diodes (OLEDs). The spiro linkage creates a perpendicular, non-planar structure that provides materials with a high glass transition temperature (Tg) and good thermal stability, which are critical for preventing crystallization and ensuring the long-term morphological stability of OLED devices. acs.org
This structural feature is especially beneficial for developing deep-blue emitting materials, which are essential for full-color displays and solid-state lighting. A "spiro-blocking" strategy has been proposed, where integrating a spiro-linked blocking unit into a donor-acceptor emitter molecule effectively weakens intermolecular interactions. nih.gov This minimizes undesirable red-shifting of the emission in the solid state, leading to saturated deep-blue light. nih.gov For example, a thermally activated delayed fluorescence (TADF) emitter, TXADO-spiro-DMACF, achieved a deep-blue emission with CIE coordinates of (0.16, 0.09) in a non-doped device. nih.gov Similarly, a spiro[benzoanthracene–fluorene] derivative (DPSBAF) was used as an emitter in a non-doped OLED to produce saturated deep-blue light with CIE coordinates of (0.15, 0.09). rsc.org
Beyond OLEDs, spiro scaffolds are used to create multistimuli-responsive fluorescent switches. A spiropyran-functionalized spiro[fluorene-9,9′-xanthene] derivative was shown to exhibit high-contrast, reversible emission switching in both solution and solid states in response to light, acid/base, and thermal stimuli. rsc.org
| Spiro-Based Material | Application | Key Optical Property/Performance | Reference |
|---|---|---|---|
| TXADO-spiro-DMACF | Deep-Blue TADF Emitter for non-doped OLEDs | Emission Peak: 444 nm; CIE: (0.16, 0.09); EQE: 5.3% | nih.gov |
| DPSBAF | Deep-Blue Emitter for non-doped OLEDs | CIE: (0.15, 0.09); Luminance Efficiency: 2.18 cd/A | rsc.org |
| SFX-2SP | Multistimuli-Responsive Fluorescent Switch | Reversible cyan/red emission switching (light, heat, acid/base) | rsc.org |
| Spiro[acridine-9,9′-fluorene] (SAF) | Blue/Violet Fluorescent Emitter for OLEDs | Enhances performance to theoretical limits of FOLEDs | acs.org |
Integration into Novel Material Formulations for Enhanced Performance
The integration of the spiro[5.5]undecane-3,9-dione scaffold and its derivatives into novel material formulations is a powerful strategy for enhancing performance across multiple domains. The core benefit of the spiro center lies in its ability to impart rigidity and a well-defined three-dimensional structure, which translates into improved material properties that are often unattainable with linear or more flexible analogues.
In materials science, this translates to enhanced thermal stability and flame retardancy in polymers like epoxy resins, where the spiro structure promotes the formation of a protective char layer. frontiersin.orgresearchgate.net In the realm of advanced optics, the spiro architecture is key to achieving high morphological stability and color purity in OLEDs by preventing molecular aggregation and excimer formation. acs.orgnih.gov For synthetic chemistry, the scaffold provides a robust platform for developing complex natural products and highly effective chiral catalysts, where the fixed spatial arrangement of functional groups is critical for achieving high stereoselectivity. rsc.orgresearchgate.net The ability to functionalize the spiro[5.5]undecane core allows for the precise tuning of a material's physical and electronic properties, making it a cornerstone for the rational design of next-generation functional materials. dergipark.org.tr
Future Research Directions and Emerging Trends in Spiro 5.5 Undecane 3,9 Dione Chemistry
Development of More Efficient and Environmentally Benign Synthetic Routes
A primary thrust in modern organic chemistry is the development of synthetic protocols that are not only high-yielding but also environmentally sustainable. Future research on Spiro[5.5]undecane-3,9-dione is increasingly focused on green chemistry principles.
Key emerging trends include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has demonstrated remarkable potential for accelerating reaction times, increasing yields, and reducing byproducts. dergipark.org.tr For instance, the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione via a microwave-induced reaction between dimedone and a diarylideneacetone derivative was accomplished in 15-20 minutes with yields up to 98%, a significant improvement over the 2-3 hours required for conventional methods. dergipark.org.trcumhuriyet.edu.tr
Solvent-Free and Aqueous Media Reactions: The use of water as a solvent or conducting reactions under solvent-free conditions represents a major step towards greener synthesis. nih.govutrgv.edu Catalysts like iodine and sulfamic acid have been effectively used in multicomponent reactions to produce spiroheterocycles in aqueous or solvent-free environments, minimizing the use of volatile organic compounds. nih.govrsc.org
Multicomponent Domino Reactions: These reactions, where multiple steps occur in a single pot without isolating intermediates, are inherently efficient and atom-economical. mdpi.comnih.gov The use of ionic liquids as catalysts in these domino reactions further enhances their green credentials by offering a recyclable reaction medium. mdpi.comnih.gov
Table 1: Comparison of Synthetic Methods for Spiro[5.5]undecane Derivatives
| Method | Key Features | Advantages | Reference(s) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction. | Drastically reduced reaction times (minutes vs. hours), improved yields, energy efficiency. | dergipark.org.trcumhuriyet.edu.trresearchgate.net |
| Lewis Acid Catalysis | Employs Lewis acids to facilitate Michael additions. | Efficient one-pot synthesis, allows for functionalization of the rings. | banglajol.info |
| Ultrasound Irradiation | Uses ultrasonic waves to promote the reaction. | Improved efficiency for Michael condensation in two-phase systems. | eurekaselect.com |
| Green Catalysts (e.g., Iodine) | Utilizes environmentally benign catalysts in solvent-free conditions. | High yields, aligns with green chemistry principles by avoiding hazardous solvents. | nih.gov |
| Biocatalysis (e.g., d-aminoacylase) | Employs enzymes to catalyze reactions. | High stereoselectivity (often producing a single isomer), operates under mild conditions. | researchgate.net |
| Continuous Flow Processing | Combines multiple reaction steps in a continuous stream. | Enhanced throughput, reduced waste, improved safety and cost-effectiveness. | rsc.orgresearchgate.net |
In-Depth Mechanistic Studies for Catalyst Design and Reaction Control
A deeper understanding of reaction mechanisms is crucial for designing more effective catalysts and achieving precise control over product stereochemistry. Future work will likely involve a synergy of experimental and computational approaches to elucidate the intricate pathways of spirocycle formation.
Elucidating Reaction Pathways: The formation of the spiro[5.5]undecane core often proceeds through a cascade of reactions, such as a double Michael addition. dergipark.org.tr For example, the one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro researchgate.netresearchgate.netundecane-1,5,9-triones is proposed to occur via the initial formation of a 1:1 Michael adduct, which then undergoes an intramolecular cyclization catalyzed by a Lewis acid. banglajol.info Similarly, multicomponent domino reactions for synthesizing spiro-oxindoles are believed to proceed via a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. mdpi.comnih.gov
Stereoselective Catalysis: Controlling the stereochemistry at the spiro center and other chiral carbons is a significant challenge. Organocatalysis using amino acids has emerged as a powerful strategy for achieving high diastereoselectivity and enantioselectivity (>99% ee/de) in the synthesis of optically pure spiro[5.5]undecane-1,5,9-triones. nih.govrsc.org
Biocatalysis for Stereocontrol: Enzymes offer unparalleled stereocontrol. A novel protocol using d-aminoacylase (DA) has been developed for a [5+1] double Michael addition to synthesize (hetero)spiro[5.5]undecane derivatives, yielding almost exclusively the cis isomers. researchgate.net This represents the first instance of a hydrolase-catalyzed double Michael addition in an organic solvent and opens the door for discovering new promiscuous enzymatic activities for complex chemical transformations. researchgate.net
Rational Design and Synthesis of Novel Spiro[5.5]undecane Architectures with Tailored Reactivity
The rigid spiro[5.5]undecane scaffold is an ideal platform for the rational design of molecules with specific three-dimensional arrangements of functional groups, leading to tailored reactivity and biological activity. mdpi.com
Target-Oriented Synthesis: Research is moving towards the deliberate design of spiro[5.5]undecane derivatives as specific biological agents. For example, optically pure functionalized spiro[5.5]undecane-1,5,9-triones have been designed and synthesized, with some derivatives showing better inhibitory activity against HIV-1 than the established drug Azidothymidine (AZT). nih.govrsc.org
Scaffold Diversification: Efforts are being made to synthesize a wider variety of spiro[5.5]undecane architectures by incorporating different ring systems and functional groups. This includes the synthesis of 1,9-diazaspiro[5.5]undecanes and 2,4,8,10-tetraoxaspiro[5.5]undecanes. nih.govnih.gov The condensation of pentaerythritol (B129877) with non-symmetrical ketones, for instance, yields 3,3,9,9-tetra-substituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the spiro[5.5]undecane core and its substituents is crucial for understanding how structural changes affect biological activity. In the development of 3,9-diazaspiro[5.5]undecane-based antagonists for the GABA-A receptor, a SAR investigation was designed to identify the structural components essential for binding. soton.ac.uk This rational approach allows for the fine-tuning of molecular properties to enhance potency and selectivity. mdpi.comsoton.ac.uk
Advanced Computational Studies for Predictive Chemistry and Material Properties
Computational chemistry is becoming an indispensable tool for predicting the properties of new molecules before they are synthesized, thus accelerating the discovery process.
Conformational and Stereochemical Analysis: The stereochemistry of spiranes with six-membered rings is complex. nih.gov High-resolution NMR methods, in conjunction with computational analysis, are used to study the conformational behavior, such as ring flipping, and the chirality of the spiro skeleton. nih.govresearchgate.net For 3,3,9,9-tetra-substituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives, conformational analysis and variable temperature NMR experiments have been used to investigate their axial chirality. nih.gov
Molecular Docking and Binding Mode Prediction: For biologically active spiro compounds, computational docking studies are used to predict how they interact with their protein targets. Preliminary molecular docking of 3,9-diazaspiro[5.5]undecane analogs at the GABA-A receptor binding site has helped predict key interactions, such as electrostatic interactions and hydrogen bonds, guiding the design of new, more potent ligands. soton.ac.uk
Predicting Physicochemical Properties: Future research will likely leverage computational models to predict the material and photophysical properties of novel spiro[5.5]undecane derivatives. For example, spiro-conjugated molecules are being investigated for their use as charge transport materials in electronic devices and as photochromic molecules whose absorption properties change under illumination. mdpi.com
Exploration of New Chemical Transformations and Functionalization Pathways for the this compound Core
Expanding the synthetic toolbox for modifying the this compound core is essential for creating novel derivatives with diverse functionalities.
Heteroatom Introduction: Research is exploring the synthesis of spiro[5.5]undecane derivatives containing heteroatoms other than oxygen, such as sulfur and nitrogen. The synthesis of spiro[5.5]undecane derivatives with 1,3-dithiane (B146892) and 1,3-oxathiane (B1222684) rings has been reported, creating new structural motifs. researchgate.net Furthermore, 2,4,8,10-Tetra-oxa-3,9-dithia-spiro-[5.5]undecane 3,9-dioxide has been synthesized and its structure confirmed by X-ray crystallography. nih.gov
Multi-Step Functionalization: The core structure can serve as a starting point for more complex molecules. For instance, spiro[5.5]undecanes have been transformed into tricyclic systems corresponding to the core rings of natural products like aphidicolanes. researchgate.net
Domino and Cascade Reactions: Developing new domino reactions that incorporate the this compound core will enable the rapid construction of complex molecular architectures. A one-pot, three-component reaction involving diterpenoid enones, aldehydes, and Meldrum's acid, catalyzed by l-proline, has been used to synthesize terpenyl-substituted dioxaspiro[5.5]undecane-1,5,9-triones through a Knoevenagel–Diels–Alder sequence. researchgate.net
Q & A
Q. What are the common synthetic routes for Spiro[5.5]undecane-3,9-dione?
this compound is typically synthesized via condensation reactions involving diketones and diols. For example, it can be prepared by reacting 1,3-cyclohexanedione derivatives with diols under acidic or thermal conditions. A two-stage synthesis involving spirocyclic diketones as precursors has also been reported, where cyclohexane-linked intermediates are formed before oxidation to yield the final spiro-dione structure . Another approach involves the use of steroid diketones or decalinediones as starting materials, highlighting the versatility of spirocyclic diketone synthesis .
Q. How is this compound characterized in academic research?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): and NMR confirm the spirocyclic structure and substituent positions.
- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition profiles.
- Differential Scanning Calorimetry (DSC): Identifies phase transitions and melting points.
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
For example, solubility studies of analogous spiro compounds (e.g., 3,9-dimethyl-3,9-dioxide derivatives) have employed these techniques to correlate structural features with physicochemical behavior .
Q. What are the key physicochemical properties of this compound?
Relevant properties include:
- Solubility: Sparing solubility in polar solvents (e.g., water) but improved solubility in acetone, ethanol, or dimethylformamide. Data for related compounds (e.g., 3,9-diphosphaspiro derivatives) show solvent-dependent trends, with solubility increasing at elevated temperatures .
- Thermal Stability: Decomposition onset temperatures typically exceed 200°C, as observed in TGA studies of structurally similar flame-retardant spiro compounds .
- Crystallinity: X-ray diffraction (XRD) or single-crystal analysis can reveal packing motifs, though spiro compounds often exhibit complex polymorphism .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the thermal stability of this compound derivatives?
- Experimental Design:
- Use TGA to measure mass loss under controlled heating rates (e.g., 10°C/min in nitrogen/air).
- Pair with DSC to detect endothermic/exothermic events (e.g., melting, decomposition).
- Compare kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method) across derivatives.
- Example: A study on 3,9-diphosphaspiro derivatives reported decomposition onset at 220°C, with residue analysis confirming phosphorus-rich char formation, critical for flame-retardant applications .
Q. How can conflicting solubility data for spiro compounds be resolved methodologically?
- Approach:
- Employ static analytical methods to measure solubility equilibria in triplicate, ensuring temperature control (±0.1°C).
- Use high-performance liquid chromatography (HPLC) or gravimetry to quantify dissolved fractions.
- Correlate results with Hansen solubility parameters to predict solvent compatibility.
- Case Study: Discrepancies in solubility data for 3,9-dimethyl derivatives were addressed by standardizing solvent purity and equilibration times, reducing measurement uncertainty to <2% .
Q. What role does this compound play in polymer modification and flame retardancy?
- Mechanism: Spiro compounds act as reactive intermediates or additives in polymers. For example:
- Experimental Validation: In situ FTIR and cone calorimetry can track decomposition pathways and flame-suppression efficiency .
Key Recommendations for Researchers
- Addressing Data Variability: Always cross-validate results using complementary techniques (e.g., NMR + XRD for structural confirmation).
- Advanced Applications: Explore spiro-dione derivatives in high-performance polymers or bioactive molecule synthesis, leveraging their rigid, symmetric frameworks .
- Safety: Handle derivatives with reactive substituents (e.g., vinyl groups) under inert conditions to prevent polymerization or degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
